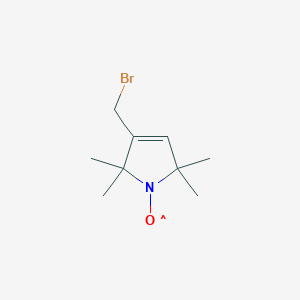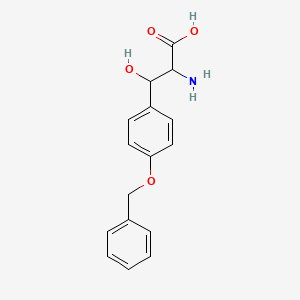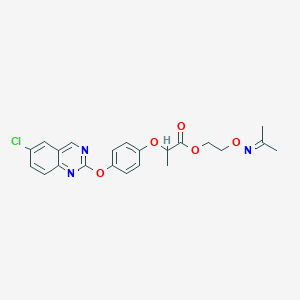
AGIL; Shogun; Ro 17-3664
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is primarily used to control annual and perennial grass weeds in various crops such as sugar beets, soybeans, sunflowers, and vegetables . The compound is known for its effectiveness in targeting grass species without affecting broadleaf plants.
Preparation Methods
Propaquizafop is synthesized through a series of chemical reactions involving the esterification of 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propionic acid with 2-isopropylideneaminooxyethanol . The reaction conditions typically involve the use of a base catalyst and an organic solvent. Industrial production methods often employ high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Propaquizafop undergoes several types of chemical reactions, including:
Hydrolysis: In the soil, propaquizafop degrades to its major metabolite, quizalofop, through hydrolysis of the ester bond.
Oxidation and Reduction: These reactions are less common but can occur under specific environmental conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoxaline moiety.
Common reagents used in these reactions include water for hydrolysis and various organic solvents for substitution reactions. The major products formed are quizalofop and other minor metabolites .
Scientific Research Applications
Propaquizafop has a wide range of applications in scientific research:
Agriculture: It is extensively used to study weed control mechanisms and the development of herbicide-resistant crops.
Environmental Science: Research focuses on its persistence and dissipation in soil and its impact on soil properties.
Toxicology: Studies investigate its effects on non-target organisms, including potential carcinogenic and genotoxic effects.
Mechanism of Action
Propaquizafop exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential lipids, leading to the death of the targeted grass weeds. The molecular target is the ACCase enzyme, and the pathway involved is the fatty acid biosynthesis pathway .
Comparison with Similar Compounds
Propaquizafop is unique among herbicides due to its high selectivity for grass species and its minimal impact on broadleaf plants. Similar compounds include:
Quizalofop: Another ACCase inhibitor with a similar mode of action.
Cycloxydim: A herbicide with a broader range of grass weed control but less selectivity.
Clodinafop-propargyl: Also an ACCase inhibitor but with different application rates and efficacy.
Propaquizafop stands out for its effectiveness at lower application rates and its specific targeting of grass species, making it a valuable tool in integrated weed management programs.
Properties
Molecular Formula |
C22H22ClN3O5 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-(propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinazolin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-21(27)15(3)30-18-5-7-19(8-6-18)31-22-24-13-16-12-17(23)4-9-20(16)25-22/h4-9,12-13,15H,10-11H2,1-3H3 |
InChI Key |
QFPFELIAVNQMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


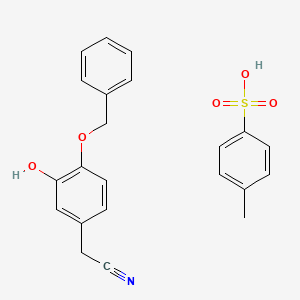
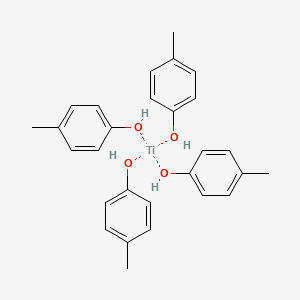
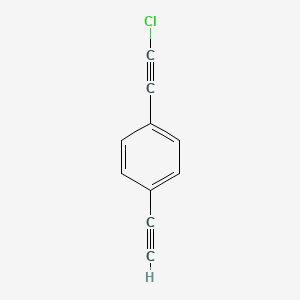
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
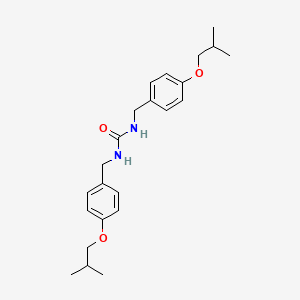
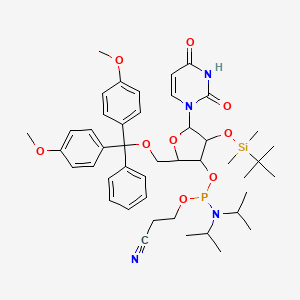
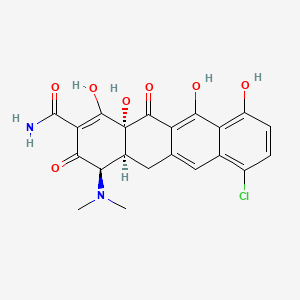

![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
